molecular formula C7H4Cl2F3N B3431192 2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine CAS No. 887707-33-7

2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine

Cat. No.: B3431192
CAS No.: 887707-33-7
M. Wt: 230.01 g/mol
InChI Key: PCJYQUIGRBJXOM-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS 887707-33-7) is a high-value pyridine derivative of significant interest in industrial research and development, particularly in the crop protection and pharmaceutical industries. This compound serves as a critical synthetic intermediate for the construction of more complex molecules. Its biological activity is attributed to the synergistic effect of its functional groups: the trifluoromethyl group is a strong electron-withdrawing moiety that enhances metabolic stability and biomolecular affinity, while the chloromethyl group provides a reactive site for further chemical modifications, such as nucleophilic substitution or cyclization reactions . This chemical is a key building block in the synthesis of advanced agrochemicals, including active ingredients in pesticides and herbicides . Researchers utilize it to develop new compounds that protect crops from pests. The compound is offered with a purity of ≥98% and must be stored sealed in a dry environment at 2-8°C . Safety Note: This product is classified as a dangerous good and requires HazMat shipping procedures. It is intended for research and further manufacturing use only. It is not for diagnostic or human use, and its handling requires appropriate personal protective equipment (PPE) and engineering controls .

Properties

IUPAC Name

2-chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(7(10,11)12)6(9)13-3-4/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJYQUIGRBJXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887707-33-7
Record name 2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887707-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine typically involves the chlorination of 2-hydroxy-5-hydroxymethylpyridine. The process begins with the reaction of 6-hydroxynicotinic acid with an acid chloride to form 6-hydroxynicotinoyl chloride. This intermediate is then hydrogenated catalytically to produce 6-hydroxynicotinaldehyde, which is further hydrogenated to yield 2-hydroxy-5-hydroxymethylpyridine. Finally, chlorination of this compound results in the formation of 2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table compares key structural and physical properties of 2-chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine with related pyridine derivatives:

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Boiling Point (°C) Key Applications
2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine C₇H₄Cl₂F₃N Cl (2), CH₂Cl (5), CF₃ (3) Not reported Not reported Pesticide intermediates
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N Cl (2), CF₃ (5) 28–31 152 Herbicides (e.g., fluazifop-butyl)
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine C₆H₂ClF₄N Cl (2), F (3), CF₃ (5) Not reported Not reported Pharmaceutical intermediates
2-Chloro-4-methyl-5-(trifluoromethyl)pyridine C₇H₅ClF₃N Cl (2), CH₃ (4), CF₃ (5) Not reported Not reported Agrochemical research
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine C₇H₄Cl₂F₃N Cl (3), CH₂Cl (2), CF₃ (5) Not reported Not reported Drug development

Key Observations :

  • Substituent Effects : The chloromethyl (-CH₂Cl) group in the target compound enhances reactivity compared to simple chloro or methyl substituents, enabling nucleophilic substitution or cross-coupling reactions .
  • Electron-Withdrawing Groups : The -CF₃ group stabilizes the pyridine ring through electron withdrawal, influencing both chemical reactivity and biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via vapor-phase chlorination/fluorination of precursor pyridines (e.g., 2-chloro-5-methylpyridine) at >300°C using transition metal catalysts like iron fluoride (FeF₃). Control of chlorine gas molar ratios and temperature minimizes by-products (e.g., multi-chlorinated derivatives) .
  • Critical Parameters : Catalyst selection, reaction temperature, and gas-phase stoichiometry directly impact regioselectivity and purity. Post-synthesis purification (e.g., catalytic hydrogenolysis) reduces unwanted by-products .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The chloromethyl group at the 5-position is highly reactive toward nucleophiles (e.g., amines, thiols) under mild conditions (polar aprotic solvents, 40–60°C). This facilitates synthesis of derivatives like 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a key intermediate in agrochemicals .
  • Data Interpretation : Compared to analogs lacking chloromethyl (e.g., 3-chloro-5-(trifluoromethyl)pyridine), reactivity increases by 3–5× due to enhanced electrophilicity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodology :

  • NMR : ¹⁹F NMR distinguishes trifluoromethyl environments; δ ~ -60 ppm (CF₃) vs. -70 ppm for fluorinated by-products .
  • GC-MS : Monitors vapor-phase synthesis efficiency and detects low-concentration impurities (e.g., 2,3-dichloro derivatives) .
  • X-ray crystallography : Resolves regiochemical ambiguities in substitution reactions .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group dictate regioselectivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing CF₃ group at the 3-position deactivates the pyridine ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the 4-position. Computational studies (DFT) show a 15–20 kcal/mol activation barrier difference between 4- and 6-positions .
  • Experimental Validation : Pd-catalyzed coupling with 2,4-difluorophenylboronic acid yields 2',6'-difluoro-3'-(5-(trifluoromethyl)pyridin-2-yl)-biphenyl-4-carbonitrile, confirmed via X-ray .

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • Process Optimization :

  • Recycling : Multi-chlorinated by-products (e.g., 2,3,5-trichloro derivatives) are hydrogenolyzed to 3-(trifluoromethyl)pyridine and reintroduced into the reactor, reducing waste .
  • Continuous Flow Systems : Improve heat transfer and reduce side reactions (e.g., over-chlorination) compared to batch reactors .

Q. How does the compound’s structure-activity relationship (SAR) inform its use in agrochemical development?

  • Case Study : Derivatives like chlorfluazuron (a benzoylurea insecticide) rely on the chloromethyl group for binding to chitin synthase. Removal of this group reduces insecticidal activity by >90% .
  • Comparative Analysis : Analog 2-chloro-5-(trifluoromethyl)pyridine lacks the chloromethyl group and shows no bioactivity, underscoring its critical role .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under basic conditions?

  • Resolution : Discrepancies arise from solvent choice. In aqueous NaOH, the chloromethyl group undergoes hydrolysis to a hydroxymethyl derivative (t₁/₂ = 2 h at pH 12). However, in anhydrous DMF with K₂CO₃, stability increases (t₁/₂ > 24 h) due to reduced nucleophilic attack .

Q. How can divergent yields in fluorination reactions be reconciled?

  • Root Cause : Fluorination efficiency varies with catalyst phase (vapor vs. liquid). Vapor-phase reactions with FeF₃ yield 75–80% purity, while liquid-phase methods using HF-pyridine complexes achieve >95% but require hazardous handling .

Methodological Tables

Reaction Type Optimal Conditions Key By-Products Reference
Chlorination Cl₂ gas, FeF₃, 320°C, vapor-phase2,3-dichloro-5-(trichloromethyl)
Nucleophilic Substitution K₂CO₃, DMF, 50°C, amine nucleophilesHydrolysis products (pH-sensitive)
Cross-Coupling PdCl(C₃H₅)(dppb), K₂CO₃, toluene/MeOHDehalogenated pyridine derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(chloromethyl)-3-(trifluoromethyl)pyridine

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